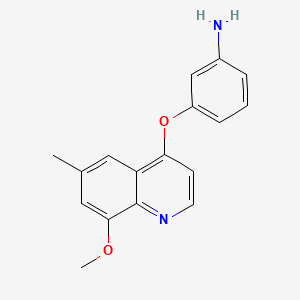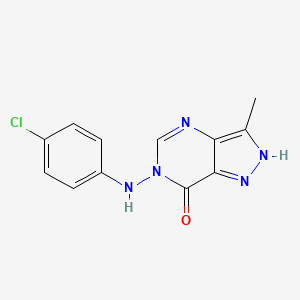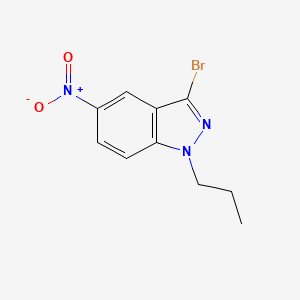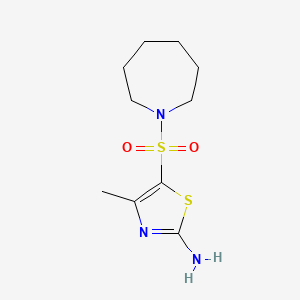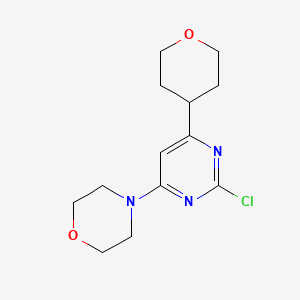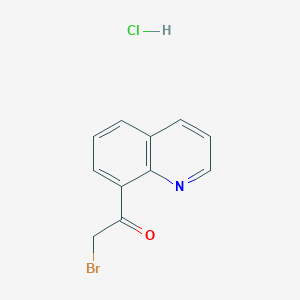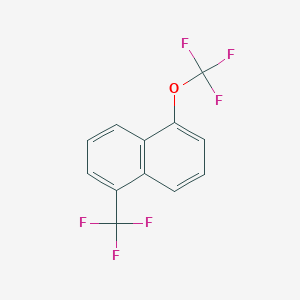![molecular formula C9H18N2O4S2 B11843210 5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane CAS No. 89777-43-5](/img/structure/B11843210.png)
5,8-Di(methanesulfonyl)-5,8-diazaspiro[2.6]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features two methylsulfonyl groups attached to a diazaspiro nonane core, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diazaspiro nonane precursor with methylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for 5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding diazaspiro nonane.
Substitution: The methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the parent diazaspiro nonane.
Substitution: Formation of various substituted diazaspiro nonane derivatives.
Wissenschaftliche Forschungsanwendungen
5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane largely depends on its interaction with biological targets. The compound’s sulfonyl groups can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-diazabicyclo[2.2.2]octane: A structurally similar compound with different functional groups.
5,8-diazabicyclo[4.3.0]nonane: Another related compound with a different ring structure.
Uniqueness
5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane is unique due to its spirocyclic structure and the presence of two methylsulfonyl groups. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
89777-43-5 |
|---|---|
Molekularformel |
C9H18N2O4S2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
5,8-bis(methylsulfonyl)-5,8-diazaspiro[2.6]nonane |
InChI |
InChI=1S/C9H18N2O4S2/c1-16(12,13)10-5-6-11(17(2,14)15)8-9(7-10)3-4-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
BHFPMSYWAKEVSV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC2(C1)CC2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Naphthalenedione, 2-hydroxy-3-[(phenylmethyl)amino]-](/img/structure/B11843143.png)
![Dibenzo[f,h]pyrido[2,3-b]quinoxaline](/img/structure/B11843148.png)

![2-Methyl-10-phenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11843164.png)
